molecular formula C19H20N4O B278822 N-mesityl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

N-mesityl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B278822
M. Wt: 320.4 g/mol
InChI Key: BHOKFVBDYFVTRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-mesityl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as MPTC, is a chemical compound that belongs to the family of triazole derivatives. MPTC has been extensively studied for its potential applications in scientific research due to its unique properties.

Mechanism Of Action

The mechanism of action of N-mesityl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways involved in inflammation and pain. N-mesityl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-mesityl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. It has also been investigated for its potential use as a diagnostic tool for cancer imaging due to its ability to selectively bind to cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-mesityl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a valuable tool for studying the mechanisms of pain and inflammation. However, N-mesityl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-mesityl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One potential direction is the development of more selective and potent analogs of N-mesityl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide for use in cancer imaging and therapy. Another direction is the investigation of the potential use of N-mesityl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide in the treatment of other inflammatory and pain-related disorders. Furthermore, further studies are needed to fully understand the mechanism of action of N-mesityl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide and its potential side effects.

Synthesis Methods

N-mesityl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of mesityl oxide with hydrazine hydrate to form 5-methyl-1-phenyl-1H-1,2,3-triazole. This intermediate is then reacted with ethyl chloroformate to form the corresponding ethyl ester, which is subsequently hydrolyzed to form N-mesityl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide.

Scientific Research Applications

N-mesityl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been widely studied for its potential applications in scientific research. It has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. N-mesityl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been investigated for its potential use as a diagnostic tool for cancer imaging due to its ability to selectively bind to cancer cells.

properties

Product Name

N-mesityl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

5-methyl-1-phenyl-N-(2,4,6-trimethylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C19H20N4O/c1-12-10-13(2)17(14(3)11-12)20-19(24)18-15(4)23(22-21-18)16-8-6-5-7-9-16/h5-11H,1-4H3,(H,20,24)

InChI Key

BHOKFVBDYFVTRZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C)C

Origin of Product

United States

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